2-(5-Benzoyl-3-thienyl)propanoic acid
Overview
Description
2-(5-Benzoyl-3-thienyl)propanoic acid is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a benzoyl group attached to the thiophene ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Benzoyl-3-thienyl)propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formation of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced via a Grignard reaction, where a Grignard reagent reacts with the thiophene derivative followed by oxidation to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Benzoyl-3-thienyl)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated, nitrated, and alkylated thiophene derivatives
Scientific Research Applications
2-(5-Benzoyl-3-thienyl)propanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(5-Benzoyl-3-thienyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins . Additionally, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Benzoyl-2-thienyl)propanoic acid
- 2-(5-Benzoyl-4-thienyl)propanoic acid
- 2-(5-Benzoyl-3-furyl)propanoic acid
Uniqueness
2-(5-Benzoyl-3-thienyl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(5-benzoylthiophen-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-12(18-8-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBACEWLLQCUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78239-47-1 | |
Record name | (2RS)-2-(5-Benzoylthiophen-3-yl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078239471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2RS)-2-(5-BENZOYLTHIOPHEN-3-YL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO0RL8X6B8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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